Synthesis of ¹⁵N-Labeled Cytidine Phosphoramidites: An In-depth Technical Guide
Synthesis of ¹⁵N-Labeled Cytidine Phosphoramidites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of ¹⁵N-labeled cytidine (B196190) phosphoramidites, essential building blocks for the site-specific incorporation of isotopic labels into synthetic oligonucleotides. The ability to introduce ¹⁵N atoms into specific positions of RNA or DNA enables advanced structural and dynamic studies by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which are critical in drug discovery and development. This document outlines a recommended synthetic pathway, details experimental protocols, and presents quantitative data to assist researchers in the preparation of these valuable reagents.
Introduction
The site-specific incorporation of stable isotopes like ¹⁵N into nucleic acids is a powerful technique for elucidating the structure, dynamics, and interactions of DNA and RNA.[1][2] ¹⁵N-labeled oligonucleotides are particularly valuable for NMR studies, as the ¹⁵N nucleus provides a sensitive probe for investigating hydrogen bonding, base pairing, and ligand interactions.[2][3][4] The synthesis of ¹⁵N-labeled phosphoramidites is a crucial prerequisite for the chemical synthesis of such labeled oligonucleotides. This guide focuses on a preferred and efficient route for the synthesis of ¹⁵N(3)-cytidine phosphoramidite (B1245037).
Synthetic Pathway Overview
The recommended synthetic route commences with a ¹⁵N-labeled uridine (B1682114) precursor, which is subsequently converted to the corresponding cytidine derivative. The synthesis involves a series of protection and functional group interconversion steps, culminating in the phosphitylation to yield the desired phosphoramidite. The key stages of this pathway are:
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O⁴-Activation of Protected ¹⁵N(3)-Uridine: The synthesis begins with a suitably protected ¹⁵N(3)-uridine. The 4-position of the uracil (B121893) base is activated by sulfonylation to facilitate subsequent amination.
-
Amination to form ¹⁵N(3)-Cytidine: The activated uridine intermediate is then reacted with an ammonia (B1221849) source to introduce the exocyclic amino group, thereby forming the cytidine base.
-
Ribose Protection: The hydroxyl groups of the ribose sugar are appropriately protected to ensure regioselectivity in the final phosphitylation step. The Beigelman route, which employs a temporary 3',5'-O-di-tert-butylsilylene protection, is a highly efficient method for the selective 2'-O-silylation.[5]
-
5'-O-DMT Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, which is standard for solid-phase oligonucleotide synthesis.
-
Phosphitylation: The final step involves the reaction of the 3'-hydroxyl group with a phosphitylating agent to generate the reactive phosphoramidite.
This synthetic strategy is depicted in the workflow diagram below.
Experimental Protocols
The following protocols are compiled from various sources and represent a viable route for the synthesis of ¹⁵N(3)-cytidine phosphoramidite.
O⁴-Trisylation of tBDMS-protected ¹⁵N(3)-Uridine
This procedure activates the 4-position of the uridine base for subsequent amination.
-
Materials:
-
tBDMS-protected ¹⁵N(3)-uridine
-
2,4,6-Triisopropylbenzenesulfonyl chloride
-
Triethylamine (B128534) (NEt₃)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve tBDMS-protected ¹⁵N(3)-uridine in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Add triethylamine and a catalytic amount of DMAP to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2,4,6-triisopropylbenzenesulfonyl chloride in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude trisylated intermediate is often used in the next step without further purification.[2]
-
Conversion to Protected ¹⁵N(3)-Cytidine
This step involves the nucleophilic substitution of the O⁴-trisyl group with ammonia to form the cytidine base.
-
Materials:
-
Crude O⁴-trisylated ¹⁵N(3)-uridine intermediate
-
Aqueous ammonium (B1175870) hydroxide (B78521) (NH₄OH)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the crude trisylated intermediate in THF.
-
Add aqueous ammonium hydroxide to the solution.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours in a sealed vessel.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove THF and excess ammonia.
-
Partition the residue between ethyl acetate (B1210297) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the protected ¹⁵N(3)-cytidine derivative.
-
Protection of Ribose Hydroxyls (Beigelman Route)[5]
This multi-step procedure selectively protects the 2'-hydroxyl group.
-
Materials:
-
Protected ¹⁵N(3)-cytidine
-
Di-tert-butylsilyl bis(trifluoromethanesulfonate)
-
tert-Butyldimethylsilyl chloride (tBDMS-Cl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrogen fluoride-pyridine complex (HF in pyridine)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
3',5'-O-di-tert-butylsilylene protection: Dissolve the protected ¹⁵N(3)-cytidine in anhydrous DMF and cool to 0 °C. Add di-tert-butylsilyl bis(trifluoromethanesulfonate) dropwise and stir for 40 minutes.
-
2'-O-tBDMS silylation: To the same reaction mixture, add imidazole followed by tBDMS-Cl. Warm the mixture to 60 °C and stir for 2 hours.
-
Work-up: After cooling, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer and concentrate.
-
Removal of the 3',5'-silyl group: Dissolve the crude product in a mixture of pyridine and DCM. Add HF in pyridine at 0 °C and stir for 2 hours. Quench the reaction carefully with saturated aqueous sodium bicarbonate. Extract the product with ethyl acetate, wash the organic layer, dry, and concentrate. Purify by silica gel chromatography.
-
5'-O-Dimethoxytritylation
This step protects the primary 5'-hydroxyl group.
-
Materials:
-
2'-O-tBDMS protected ¹⁵N(3)-cytidine
-
4,4'-Dimethoxytrityl chloride (DMTr-Cl)
-
Pyridine, anhydrous
-
-
Procedure:
-
Dissolve the 2'-O-tBDMS protected ¹⁵N(3)-cytidine in anhydrous pyridine.
-
Add DMTr-Cl in portions at room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction with methanol.
-
Concentrate the mixture and dissolve the residue in DCM.
-
Wash the organic solution with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer, concentrate, and purify the product by silica gel chromatography.
-
Phosphitylation
The final step to generate the phosphoramidite.
-
Materials:
-
5'-O-DMT, 2'-O-tBDMS protected ¹⁵N(3)-cytidine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve the fully protected ¹⁵N(3)-cytidine in anhydrous DCM under an inert atmosphere.
-
Add DIPEA to the solution.
-
Slowly add CEP-Cl at room temperature and stir for 4 hours.[6]
-
Monitor the reaction by ³¹P NMR spectroscopy or TLC.
-
Quench the reaction with methanol.
-
Dilute with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude phosphoramidite by precipitation from a cold non-polar solvent (e.g., hexane) or by flash chromatography on silica gel pre-treated with triethylamine.
-
Data Presentation
The following table summarizes typical yields for the key synthetic steps. Note that yields can vary depending on the specific reaction conditions and the scale of the synthesis.
| Step | Reaction | Typical Yield (%) | Reference |
| 1 & 2 | O⁴-Trisylation and Amination | 60-70 (over 2 steps) | [2] |
| 3 | 2'-O-tBDMS Protection (Beigelman Route) | 60-66 (over multiple steps) | [5] |
| 4 | 5'-O-DMT Protection | 80-90 | [7] |
| 5 | Phosphitylation | 70-90 | [6] |
| Overall | Total Synthesis | ~10-20 | Calculated |
Characterization
The final ¹⁵N-labeled cytidine phosphoramidite and key intermediates should be thoroughly characterized to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of all expected protons and the integrity of the protecting groups.
-
¹³C NMR: To verify the carbon skeleton.
-
³¹P NMR: To confirm the formation of the phosphoramidite, which should exhibit a characteristic signal around 148-150 ppm.
-
¹⁵N NMR: Direct or indirect (via ¹H-¹⁵N HSQC) detection to confirm the incorporation and position of the ¹⁵N label.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the final product and key intermediates, further verifying the incorporation of the ¹⁵N isotope.
Applications in Drug Development
The availability of ¹⁵N-labeled cytidine phosphoramidites is crucial for the development of nucleic acid-based therapeutics, including antisense oligonucleotides, siRNAs, and aptamers. Site-specific isotopic labeling allows for:
-
Structural Determination: Detailed NMR structural studies of drug-target complexes, providing insights into the binding mode and mechanism of action.
-
Dynamic Studies: Investigation of the conformational dynamics of both the drug and its target upon binding.
-
Metabolic Studies: Tracing the metabolic fate of oligonucleotide drugs in biological systems.[2]
Conclusion
The synthesis of ¹⁵N-labeled cytidine phosphoramidites is a multi-step process that requires careful control of protecting group chemistry and reaction conditions. The route outlined in this guide, starting from a ¹⁵N-labeled uridine precursor, represents an efficient and established method for obtaining these valuable research tools. The availability of these labeled building blocks is paramount for advancing our understanding of nucleic acid biology and for the rational design of novel oligonucleotide-based therapeutics.
References
- 1. Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and characterization of a uniformly 2 H/ 15 N-labeled RNA oligonucleotide for NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and characterization of a uniformly 2 H/ 15 N-labeled RNA oligonucleotide for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis of 15N(7)-Hoogsteen face-labeled adenosine phosphoramidite for solid-phase RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
